molecular formula C13H20ClN3O B1356210 N-benzyl-2-(piperazin-1-yl)acetamide hydrochloride CAS No. 850415-38-2

N-benzyl-2-(piperazin-1-yl)acetamide hydrochloride

Cat. No.: B1356210
CAS No.: 850415-38-2
M. Wt: 269.77 g/mol
InChI Key: JGQLLUXGTGLZMU-UHFFFAOYSA-N
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Description

N-benzyl-2-(piperazin-1-yl)acetamide hydrochloride is a chemical compound with the molecular formula C13H19N3O·HCl. It is known for its diverse applications in various fields, including medicinal chemistry, pharmacology, and industrial chemistry. The compound features a piperazine ring, which is a common structural motif in many biologically active molecules .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(piperazin-1-yl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-(piperazin-1-yl)acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-(piperazin-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-(piperazin-1-yl)acetamide dihydrochloride: Similar structure but with two hydrochloride groups.

    2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide: Contains additional functional groups, leading to different biological activities.

    2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(6-chloropyridin-2-yl)acetamide: Similar core structure with variations in substituents.

Uniqueness

N-benzyl-2-(piperazin-1-yl)acetamide hydrochloride is unique due to its specific combination of the benzyl group and piperazine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

N-benzyl-2-piperazin-1-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.ClH/c17-13(11-16-8-6-14-7-9-16)15-10-12-4-2-1-3-5-12;/h1-5,14H,6-11H2,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQLLUXGTGLZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827614-58-4
Record name 1-Piperazineacetamide, N-(phenylmethyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827614-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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